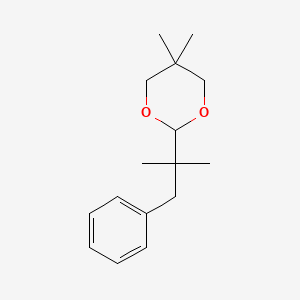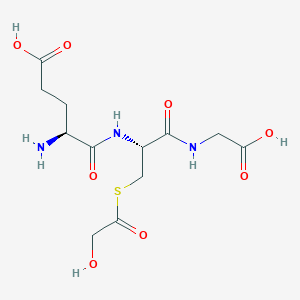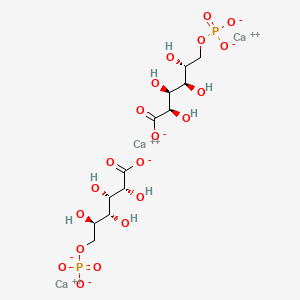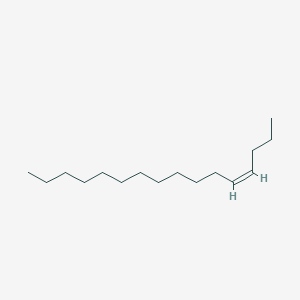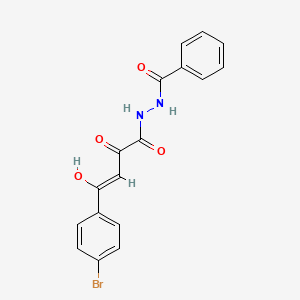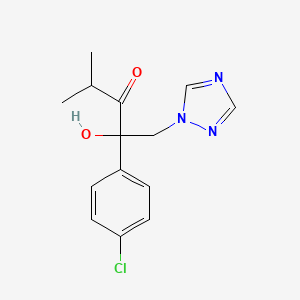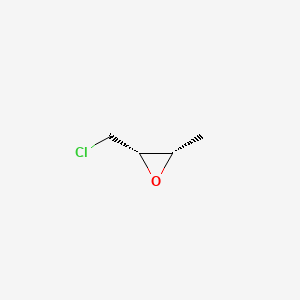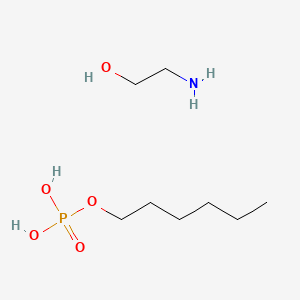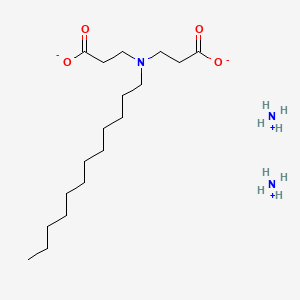
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate is a quaternary ammonium compound with a unique structure that combines a long hydrophobic dodecyl chain with a hydrophilic carboxyethyl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate typically involves the reaction of dodecylamine with beta-alanine in the presence of a carboxyethylating agent such as 3-chloropropionic acid. The reaction is carried out in an aqueous solution with sodium hydroxide as a catalyst. The resulting product is then quaternized using an appropriate alkylating agent, such as 2,3-epoxypropyl trialkyl ammonium chloride, under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled temperature conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents
Mecanismo De Acción
The mechanism of action of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate involves its interaction with cell membranes. The long hydrophobic dodecyl chain integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The carboxyethyl group enhances its solubility and interaction with polar molecules, facilitating its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-trimethyl chitosan: A quaternary ammonium compound with similar surfactant properties.
N-[(2-hydroxy-3-trimethyl ammonium) propyl] chitosan: Another quaternary ammonium compound used for its antimicrobial and solubility-enhancing properties.
Uniqueness
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate is unique due to its specific combination of a long hydrophobic chain and a hydrophilic carboxyethyl group. This structure provides it with excellent surfactant properties and makes it highly effective in disrupting cell membranes, which is not as pronounced in other similar compounds .
Propiedades
Número CAS |
94023-57-1 |
|---|---|
Fórmula molecular |
C18H41N3O4 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
diazanium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate |
InChI |
InChI=1S/C18H35NO4.2H3N/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;;/h2-16H2,1H3,(H,20,21)(H,22,23);2*1H3 |
Clave InChI |
OEYISMOCJILKRY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



